6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including pharmacology, material sciences, and photophysics . This particular compound features a bromine atom and two methyl groups, which contribute to its unique chemical properties.
Chemical Reactions Analysis
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, acetic acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine involves its interaction with molecular targets, such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting various biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine include other acridine derivatives, such as:
Acridine Orange: Known for its use in staining nucleic acids.
Proflavine: Used as an antiseptic and in biological research.
Acriflavine: Another antiseptic with applications in research.
What sets this compound apart is its specific substitution pattern, which may confer unique chemical and biological properties.
Properties
CAS No. |
6639-68-5 |
---|---|
Molecular Formula |
C19H16BrN |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
6-bromo-5,5-dimethyl-6H-benzo[c]acridine |
InChI |
InChI=1S/C19H16BrN/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)20)11-12-7-3-6-10-16(12)21-17/h3-11,18H,1-2H3 |
InChI Key |
MHLCBTKVMYPRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.